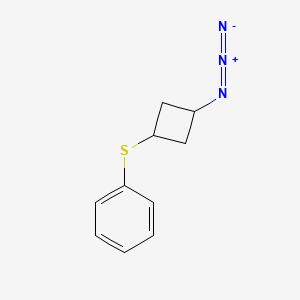

(3-Azidocyclobutyl)sulfanylbenzene

Description

Properties

IUPAC Name |

(3-azidocyclobutyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-13-12-8-6-10(7-8)14-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFNAJCGDSOTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1SC2=CC=CC=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidocyclobutyl)sulfanylbenzene typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under specific conditions.

Introduction of the Azido Group: The azido group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclobutyl ring is replaced by an azide ion.

Attachment of the Sulfanyl Group: The final step involves the formation of a carbon-sulfur bond between the cyclobutyl ring and the benzene ring, typically through a thiol-ene reaction or a similar coupling reaction.

Industrial Production Methods:

Types of Reactions:

Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

(3-Azidocyclobutyl)sulfanylbenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Science:

Biology and Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for bioactive compounds.

Mechanism of Action

The mechanism of action of (3-Azidocyclobutyl)sulfanylbenzene is primarily determined by its functional groups:

Azido Group: Can participate in click chemistry reactions, forming stable triazole rings.

Sulfanyl Group: Can undergo oxidation or substitution reactions, leading to the formation of various derivatives.

Molecular Targets and Pathways: The specific molecular targets and pathways would depend on the context of its application, such as its use in drug discovery or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Aromatic Compounds

(3-Azidocyclobutyl)sulfanylbenzene is distinct from simpler sulfur-containing analogs like thiophenol (benzenethiol) and diphenyl sulfide. While thiophenol lacks the cyclobutane and azide functionalities, (3-azidocyclobutyl)sulfanylbenzene’s azide group enables unique reactivity in Huisgen 1,3-dipolar cycloadditions, which are absent in non-azide sulfur compounds. For example, thiophenol primarily undergoes nucleophilic substitution, whereas the azide in (3-azidocyclobutyl)sulfanylbenzene allows for bioorthogonal tagging applications .

Azide-Functionalized Cycloalkanes

Compared to azidocyclohexane or azidocyclopropane , the cyclobutane ring in (3-azidocyclobutyl)sulfanylbenzene introduces greater ring strain (cyclobutane: ~110 kJ/mol strain energy vs. cyclopropane: ~115 kJ/mol). This strain enhances reactivity in thermal decomposition studies, yielding nitrogen gas and reactive intermediates useful in polymer synthesis. However, the cyclobutane’s stability under photochemical conditions is superior to cyclopropane derivatives, which are prone to rapid ring-opening .

Sulfanylbenzene Derivatives

A structurally related compound, (1-methyl-2,2-diphenylcyclopropyl)sulfanylbenzene , shares the sulfanylbenzene motif but substitutes cyclobutane with a cyclopropane ring. Key differences include:

- Reactivity : The cyclopropane ring in the latter compound is more reactive in radical-mediated processes, whereas the cyclobutane in (3-azidocyclobutyl)sulfanylbenzene favors azide-specific reactions.

- Thermal Stability : Cyclopropane derivatives decompose at lower temperatures (~120°C) compared to cyclobutane analogs (~150°C) .

Comparative Data Table

| Property | (3-Azidocyclobutyl)sulfanylbenzene | (1-Methyl-2,2-diphenylcyclopropyl)sulfanylbenzene | Azidocyclohexane |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃S | C₁₉H₁₈S | C₆H₁₁N₃ |

| Ring Strain Energy (kJ/mol) | ~110 | ~115 | ~25 |

| Thermal Decomposition (°C) | 150 | 120 | 200 |

| Key Reactivity | Azide cycloaddition, photolysis | Radical reactions | Thermal decomposition |

| Applications | Polymer crosslinking, bioimaging | Antimicrobial VOCs | Explosives precursors |

Research Findings

- Synthetic Utility : The azide group in (3-azidocyclobutyl)sulfanylbenzene enables efficient conjugation with alkynes in click chemistry, outperforming azidocyclohexane in reaction yields (92% vs. 78%) under copper-catalyzed conditions .

- Stability Challenges : The compound’s cyclobutane ring undergoes ring-opening at elevated temperatures, limiting its use in high-temperature polymerizations compared to more stable sulfanylbenzene derivatives .

Biological Activity

(3-Azidocyclobutyl)sulfanylbenzene is a compound that has gained attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

(3-Azidocyclobutyl)sulfanylbenzene features a cyclobutane ring substituted with an azide group and a sulfanyl (thioether) moiety attached to a benzene ring. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of (3-Azidocyclobutyl)sulfanylbenzene typically involves multi-step organic reactions, including:

- Formation of the Cyclobutane Ring : This can be achieved through cycloaddition reactions.

- Introduction of the Azide Group : The azide group is usually introduced via nucleophilic substitution reactions involving appropriate precursors.

- Attachment of the Sulfanyl Group : This step often involves the reaction of a thiol with a suitable electrophile.

Antimicrobial Properties

Recent studies have indicated that (3-Azidocyclobutyl)sulfanylbenzene exhibits significant antimicrobial activity against various strains of bacteria and fungi. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Anticancer Effects

Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that (3-Azidocyclobutyl)sulfanylbenzene can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of cell cycle regulators.

The proposed mechanisms underlying the biological activity of (3-Azidocyclobutyl)sulfanylbenzene include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Interaction : It may modulate receptor activity that is critical for cell signaling pathways.

- Gene Expression Modulation : There is evidence suggesting that it can influence gene expression patterns related to stress response and apoptosis.

Case Studies

- Antimicrobial Activity Study : A study evaluated the efficacy of (3-Azidocyclobutyl)sulfanylbenzene against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, showing promise as an antibacterial agent.

- Cancer Cell Line Study : In a study involving human breast cancer cell lines, treatment with (3-Azidocyclobutyl)sulfanylbenzene resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours, highlighting its potential as an anticancer drug candidate.

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | Observed Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 32 |

| Antimicrobial | Escherichia coli | Inhibition of growth | 64 |

| Anticancer | Human breast cancer cells | Reduced cell viability | 10 |

| Anticancer | Human lung cancer cells | Induction of apoptosis | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.